molecular formula C8H10ClNO4S3 B13166880 5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride

5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride

Cat. No.: B13166880
M. Wt: 315.8 g/mol
InChI Key: CHQJUABZGOEZME-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride is a complex organic compound that features both pyrrolidine and thiophene rings. The presence of these heterocyclic structures makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride typically involves the sulfonylation of thiophene derivatives followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of thiophene-2-sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride can undergo a variety of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrrolidine ring can undergo reduction to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base like triethylamine or pyridine.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: Employed in the development of organic semiconductors and conductive polymers.

    Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: Acts as a building block for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The pyrrolidine ring can interact with various biological targets, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonyl chloride: Lacks the pyrrolidine moiety, making it less versatile in certain applications.

    Pyrrolidine-2,5-dione: Contains a different functional group, leading to different reactivity and applications.

    Pyrrole-2-sulfonyl chloride: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride is unique due to the combination of the pyrrolidine and thiophene rings, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H10ClNO4S3

Molecular Weight

315.8 g/mol

IUPAC Name

5-pyrrolidin-1-ylsulfonylthiophene-2-sulfonyl chloride

InChI

InChI=1S/C8H10ClNO4S3/c9-16(11,12)7-3-4-8(15-7)17(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2

InChI Key

CHQJUABZGOEZME-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

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